Cas no 349613-89-4 (N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide)

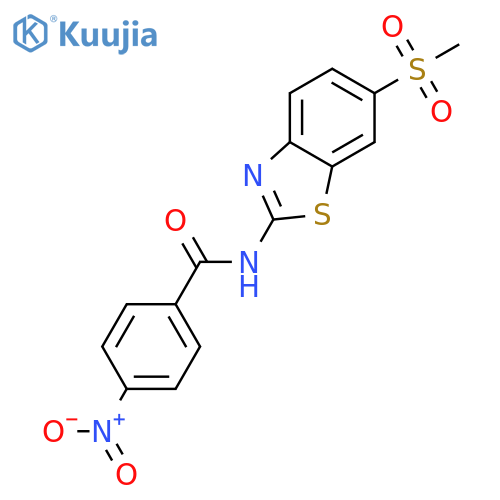

349613-89-4 structure

商品名:N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide 化学的及び物理的性質

名前と識別子

-

- N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-nitrobenzamide

- N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide

- AKOS002287699

- SMSF0007769

- 349613-89-4

- STK323245

- N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-nitrobenzamide

- Z28179981

- CBMicro_006754

- F0359-0039

- CB09414

- BIM-0006976.P001

- KSC-13-251

- KUC107658N

- N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide

- Oprea1_218949

-

- インチ: InChI=1S/C15H11N3O5S2/c1-25(22,23)11-6-7-12-13(8-11)24-15(16-12)17-14(19)9-2-4-10(5-3-9)18(20)21/h2-8H,1H3,(H,16,17,19)

- InChIKey: QFTYIDYJJHJYBW-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 377.01401281Da

- どういたいしつりょう: 377.01401281Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 25

- 回転可能化学結合数: 3

- 複雑さ: 622

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 159Ų

- 疎水性パラメータ計算基準値(XlogP): 2.6

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0359-0039-5mg |

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide |

349613-89-4 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0359-0039-25mg |

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide |

349613-89-4 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F0359-0039-3mg |

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide |

349613-89-4 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0359-0039-15mg |

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide |

349613-89-4 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0359-0039-2μmol |

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide |

349613-89-4 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0359-0039-1mg |

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide |

349613-89-4 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0359-0039-2mg |

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide |

349613-89-4 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0359-0039-40mg |

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide |

349613-89-4 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F0359-0039-75mg |

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide |

349613-89-4 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F0359-0039-10μmol |

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide |

349613-89-4 | 90%+ | 10μl |

$69.0 | 2023-05-17 |

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide 関連文献

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

-

3. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

-

Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485

-

5. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224

349613-89-4 (N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide) 関連製品

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量